1-[4-(4-ethoxyphenoxy)butyl]-1H-imidazole
Overview
Description
1-[4-(4-ethoxyphenoxy)butyl]-1H-imidazole is a useful research compound. Its molecular formula is C15H20N2O2 and its molecular weight is 260.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 260.152477885 g/mol and the complexity rating of the compound is 230. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Phenoxyl Radicals Stabilization
Research demonstrates the design of pro-ligands that stabilize phenoxyl radicals through intramolecular hydrogen bonding or coordination to metals like Cu(II) and Zn(II). Such stabilized radicals have implications for developing antioxidants, catalytic agents, and in materials science for creating stable radical-containing compounds (Bénisvy et al., 2006).
Corrosion Inhibition
Imidazole derivatives are studied for their corrosion inhibition properties on metals in acidic environments. This research has applications in protecting industrial equipment and infrastructure from corrosion, highlighting the versatility of imidazole compounds in applied chemistry and materials protection (Prashanth et al., 2021).
Anticancer and Antibiotic Properties
Complexes formed from imidazole ligands with metals such as Cr(III), Fe(III), and Cu(II) have been explored for their potential as antibiotic and anticancer drugs. The synthesis and characterization of these complexes could pave the way for new treatments in medicinal chemistry (Abdel‐Rahman et al., 2020).
Environmental Applications
Imidazole-based ionic liquids have been developed for CO2 capture, offering a sustainable solution to mitigate greenhouse gas emissions. These substances can reversibly react with CO2, sequestering it as a carbamate salt, which is significant for environmental protection and industrial processes (Bates et al., 2002).
Properties
IUPAC Name |
1-[4-(4-ethoxyphenoxy)butyl]imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-2-18-14-5-7-15(8-6-14)19-12-4-3-10-17-11-9-16-13-17/h5-9,11,13H,2-4,10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XORCBSRZZSCGTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCCN2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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